molecular formula C18H18ClN3O B1667507 Brassinazole CAS No. 224047-41-0

Brassinazole

Cat. No. B1667507
M. Wt: 327.8 g/mol
InChI Key: YULDTPKHZNKFEY-UHFFFAOYSA-N
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Description

Brassinazole is a selective triazole-type brassinosteroid (BR) biosynthesis inhibitor . It is used for regulating plant growth and development . Brassinosteroids are a class of phytohormones with essential roles in plant growth and development .


Synthesis Analysis

Brassinazole is a triazole derivative . The biosynthesis of Brassinosteroids, the group to which Brassinazole belongs, takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates .


Molecular Structure Analysis

The molecular weight of Brassinazole is 327.81 and its molecular formula is C18H18ClN3O . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Brassinazole is known to inhibit the biosynthesis of Brassinosteroids . It has been shown to cause malformation of seedlings, making them morphologically similar to BR-deficient mutants .


Physical And Chemical Properties Analysis

Brassinazole is a solid substance with a white to off-white color . It is soluble in DMSO .

Scientific Research Applications

Brassinazole as a Brassinosteroid Biosynthesis Inhibitor

  • Scientific Field: Plant Physiology
  • Application Summary: Brassinazole is used as a potent chemical in screening for brassinosteroid (BR) biosynthesis inhibitors. The aim is to find chemicals that induce dwarfism in Arabidopsis, mutants that resembled BR biosynthesis mutants that can be rescued by BR .
  • Methods of Application: The compound brassinazole was selected through a screening experiment. In dark-grown Arabidopsis, brassinazole-induced morphological changes were nearly restored to those of wild type by treatment with brassinolide .
  • Results: Brassinazole-treated cress showed dwarfism, with altered leaf morphology, including the downward curling and dark green color typical of Arabidopsis BR-deficient mutants. This dwarfism was reversed by the application of 10 n m brassinolide .

Brassinazole in Stress Management

  • Scientific Field: Plant Physiology Under Heavy Metal Stress
  • Application Summary: Brassinosteroids (BRs), including Brassinazole, modulate developmental processes and also have a pivotal role in stress management .
  • Methods of Application: The biosynthesis of BRs takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates .
  • Results: BRs function especially as master switches in triggering the metabolic response to noxious environmental conditions .

Brassinazole in Plant Growth and Development

  • Scientific Field: Plant Physiology
  • Application Summary: Brassinazole has been shown to cause remarkable growth responses in plants, including stem elongation, pollen tube growth, leaf bending, leaf unrolling, root inhibition, proton pump activation, promotion of ethylene production, tracheary element differentiation, and cell elongation .
  • Methods of Application: The application of many biologically active brassinosteroid (BR) homologs, including Brassinazole, has been shown to cause these effects .
  • Results: The functions of endogenous BRs have been revealed by identifying several BR-deficient Arabidopsis mutants, such as dwf1, cbb1, dwf4, ste1/dwf7, cpd, and det2 .

Brassinazole in Heavy Metal Stress Management

  • Scientific Field: Plant Physiology Under Heavy Metal Stress
  • Application Summary: Brassinosteroids (BRs), including Brassinazole, have a pivotal role in stress management, especially under heavy metal stress .
  • Methods of Application: The biosynthesis of BRs takes place through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates .
  • Results: BRs function especially as master switches in triggering the metabolic response to noxious environmental conditions .

Brassinazole in Cell Division and Morphogenesis

  • Scientific Field: Plant Cell Biology
  • Application Summary: Brassinazole has been shown to regulate developmental processes such as cell division, cell cycle, and morphogenesis .
  • Methods of Application: The application of many biologically active brassinosteroid (BR) homologs, including Brassinazole, has been shown to cause these effects .
  • Results: The functions of endogenous BRs have been revealed by identifying several BR-deficient Arabidopsis mutants, such as dwf1, cbb1, dwf4, ste1/dwf7, cpd, and det2 .

Brassinazole in Salt Stress Management

  • Scientific Field: Plant Physiology Under Salt Stress
  • Application Summary: Brassinosteroids (BRs), including Brassinazole, have a pivotal role in stress management, especially under salt stress .
  • Methods of Application: Root treatment with Brassinazole improved plant fresh weight, shoot dry weight, leaf area, leaf and root, photosynthetic pigments, water content, photosynthetic rate, sugar concentration, and water usage efficiency of Cajanus cajan plants grown under salt stress .
  • Results: The treatment improved plant fresh weight, shoot dry weight, leaf area, leaf and root, photosynthetic pigments, water content, photosynthetic rate, sugar concentration, and water usage efficiency of Cajanus cajan plants grown under salt stress .

Safety And Hazards

Brassinazole is not for human or veterinary use . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air .

Future Directions

Brassinosteroids, the group to which Brassinazole belongs, have been found to modulate developmental processes and also play a pivotal role in stress management . Future research could focus on the role of Brassinazole and other brassinosteroids in plant stress responses .

properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULDTPKHZNKFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043708
Record name Brassinazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brassinazole

CAS RN

224047-41-0
Record name Brassinazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224047410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brassinazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brassinazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRASSINAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XRW3TF90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,590
Citations
T Asami, YK Min, N Nagata, K Yamagishi… - Plant …, 2000 - academic.oup.com
… brassinazole was selected as the most potent chemical. In dark-grown Arabidopsis, brassinazole-… The structure of brassinazole is similar to pacrobutrazol, a gibberellin biosynthesis …
Number of citations: 463 academic.oup.com
X Yang, Y Bai, J Shang, R Xin… - Plant, Cell & …, 2016 - Wiley Online Library
Brassinosteroids (BRs) and abscisic acid (ABA) are plant hormones that antagonistically regulate many aspects of plant growth and development; however, the mechanisms that …
Number of citations: 77 onlinelibrary.wiley.com
Y Tian, M Fan, Z Qin, H Lv, M Wang, Z Zhang… - Nature …, 2018 - nature.com
… Here, we show that H 2 O 2 induces the oxidation of the BRASSINAZOLE-RESISTANT1 (BZR1) transcription factor, which functions as a master regulator of brassinosteroid (BR) …
Number of citations: 171 www.nature.com
R Wang, R Wang, M Liu, W Yuan… - Proceedings of the …, 2021 - National Acad Sciences
Regulation of the nucleocytoplasmic trafficking of signaling components, especially transcription factors, is a key step of signal transduction in response to extracellular stimuli. In the …
Number of citations: 34 www.pnas.org
J Hou, X Zheng, R Ren, Q Shi, H Xiao, Z Chen… - Plant …, 2022 - academic.oup.com
Lateral roots (LRs) are a main component of the root system of rice (Oryza sativa) that increases root surface area, enabling efficient absorption of water and nutrients. However, the …
Number of citations: 12 academic.oup.com
N Nagata, T Asami, S Yoshida - Plant and Cell Physiology, 2001 - academic.oup.com
Brassinazole (Brz) is a specific brassinosteroid biosynthesis inhibitor. Cress plants (Lepidium sativum) grown in medium containing Brz exhibited a slight predominance of phloem …
Number of citations: 117 academic.oup.com
Y Zhang, B Li, Y Xu, H Li, S Li, D Zhang, Z Mao… - The Plant …, 2013 - academic.oup.com
Brassinosteroids ( BRs ) regulate many physiological processes during plant development, including flowering. However, little is known about the components of BR signaling that …
Number of citations: 80 academic.oup.com
AP Singh, Y Fridman, L Friedlander-Shani… - Plant …, 2014 - academic.oup.com
Plants feature remarkable developmental plasticity, enabling them to respond to and cope with environmental cues, such as limited availability of phosphate, an essential macronutrient …
Number of citations: 74 academic.oup.com
MS Kesawat, BS Kherawat, A Singh, P Dey… - International journal of …, 2021 - mdpi.com
Brassinosteroids (BRs) play crucial roles in various biological processes, including plant developmental processes and response to diverse biotic and abiotic stresses. However, no …
Number of citations: 33 www.mdpi.com
J Terakado, S Fujihara, S Goto… - Soil Science & Plant …, 2005 - Wiley Online Library
… of plant hormone brassinosteroids, and brassinazole, an effective inhibitor of brassinosteroid … In contrast, the application of brassinazole on mature leaves or into the culture media …
Number of citations: 67 onlinelibrary.wiley.com

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